ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core, an ethyl ester group, and a phenylprop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Phenylprop-2-en-1-yloxy Group: This step involves the reaction of the benzofuran core with a phenylprop-2-en-1-yl halide under basic conditions to form the desired ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzofuran-3-ethanol derivatives.
Substitution: Formation of halogenated or aminated benzofuran derivatives.
Scientific Research Applications
Ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-{[2-(4-ethoxy-2,3,5,6-tetrafluorophenoxy)propanoate]oxy}-2-phenyl-1-benzofuran-3-carboxylate: Differing in the substituent groups attached to the benzofuran core.
Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Differing in the presence of a nitro group.
Ethyl 6-bromo-5-((3-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Differing in the halogen substituents.
Properties
Molecular Formula |
C26H22O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O4/c1-2-28-26(27)24-22-18-21(29-17-9-12-19-10-5-3-6-11-19)15-16-23(22)30-25(24)20-13-7-4-8-14-20/h3-16,18H,2,17H2,1H3/b12-9+ |
InChI Key |
ORKMDGPILPXKNY-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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